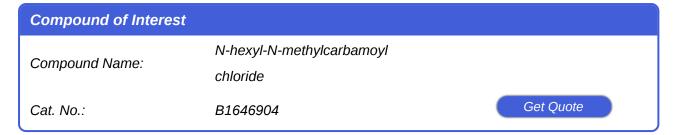


Comparative Guide to Analytical Standards for N-hexyl-N-methylcarbamoyl Chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical standards for **N-hexyl-N-methylcarbamoyl chloride**, offering insights into its physicochemical properties and recommended analytical methodologies. Due to the limited availability of direct experimental data for **N-hexyl-N-methylcarbamoyl chloride**, this guide draws comparisons with the closely related and more extensively studied analogue, N-ethyl-N-methylcarbamoyl chloride. The proposed analytical protocols are based on established methods for similar carbamoyl chlorides and N-methylcarbamates.

Physicochemical Properties Comparison

A fundamental aspect of selecting and utilizing an analytical standard is understanding its physical and chemical characteristics. The following table summarizes the key computed properties of **N-hexyl-N-methylcarbamoyl chloride** and N-ethyl-N-methylcarbamoyl chloride, providing a basis for differentiation in analytical procedures.



Property	N-hexyl-N- methylcarbamoyl chloride	N-ethyl-N- methylcarbamoyl chloride	Data Source
Molecular Formula	C8H16CINO	C4H8CINO	PubChem[1]
Molecular Weight	177.67 g/mol	121.56 g/mol	PubChem[1][2]
Boiling Point	Not available	165.1 °C	Biosynth[3]
Flash Point	Not available	53.7 °C	Biosynth[3]
Density	Not available	1.101 g/cm³	Biosynth[3]
XLogP3	3.1	1.2	PubChem[1][2]

Recommended Analytical Protocols

The following sections detail recommended experimental protocols for the analysis of **N-hexyl-N-methylcarbamoyl chloride**, adapted from established methods for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carbamoyl chlorides, which can be thermally labile, derivatization may be necessary to improve stability and chromatographic performance.

Experimental Protocol: Derivatization GC-MS

This protocol is adapted from a method for the analysis of N,N-dimethylcarbamoyl chloride.[4]

- Sample Preparation:
 - Accurately weigh 1 mg of the **N-hexyl-N-methylcarbamoyl chloride** standard or sample.
 - Dissolve in 1 mL of a suitable organic solvent (e.g., dichloromethane, anhydrous).
- Derivatization:



- \circ To the 1 mL sample solution, add 100 μ L of anhydrous ethanol and 10 μ L of pyridine (to act as an acid scavenger).
- Vortex the mixture for 1 minute.
- Allow the reaction to proceed at room temperature for 30 minutes. The N-hexyl-N-methylcarbamoyl chloride will be converted to the more stable ethyl N-hexyl-N-methylcarbamate.
- GC-MS Analysis:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Inlet Temperature: 250°C.
 - Injection Volume: 1 μL (splitless mode).
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Mass Spectrometer: Agilent 5977A or equivalent.
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.



Data Analysis:

- Identify the peak corresponding to ethyl N-hexyl-N-methylcarbamate based on its retention time and mass spectrum.
- Quantify using a calibration curve prepared from derivatized standards of known concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of N-methylcarbamates and can be adapted for carbamoyl chlorides, particularly after conversion to a more stable derivative. EPA methods for N-methylcarbamates provide a solid foundation for this approach.[5][6]

Experimental Protocol: HPLC with UV Detection

- Sample Preparation and Derivatization (Hydrolysis):
 - Accurately weigh 1 mg of the N-hexyl-N-methylcarbamoyl chloride standard or sample.
 - Dissolve in 1 mL of acetonitrile.
 - To hydrolyze the carbamoyl chloride to the corresponding carbamic acid (which is unstable and will decarboxylate to the amine), add 100 μL of 0.1 M sodium hydroxide.
 - Vortex and let it react for 15 minutes.
 - Neutralize with 100 μL of 0.1 M hydrochloric acid.
 - The resulting solution contains N-hexyl-N-methylamine, which can be derivatized for UV detection.
 - \circ Add 100 μ L of a derivatizing agent such as dansyl chloride (1 mg/mL in acetone) and 50 μ L of a sodium bicarbonate buffer (pH 9).
 - Heat at 60°C for 30 minutes.
- HPLC Analysis:

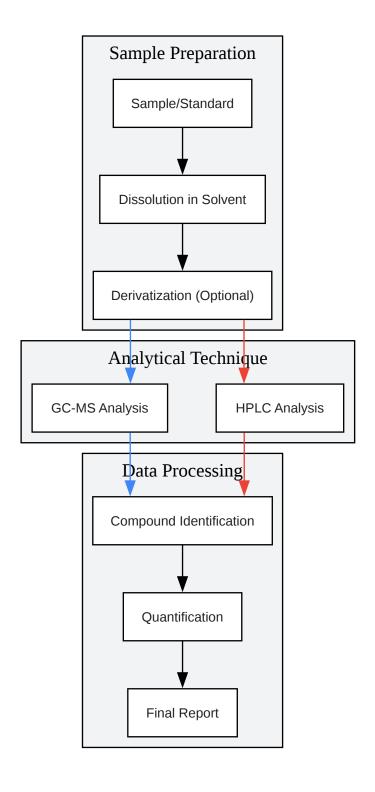


- HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase:
 - A: Water
 - B: Acetonitrile
- Gradient:
 - Start with 50% B.
 - Linearly increase to 95% B over 15 minutes.
 - Hold at 95% B for 5 minutes.
 - Return to 50% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μL.
- Detection: UV at 254 nm (adjust wavelength based on the chromophore of the derivative).
- Data Analysis:
 - Identify the peak of the derivatized N-hexyl-N-methylamine based on its retention time.
 - Quantify using an external standard calibration curve prepared with derivatized standards.

Visualizations

The following diagrams illustrate a general experimental workflow and a key synthetic application of carbamoyl chlorides.

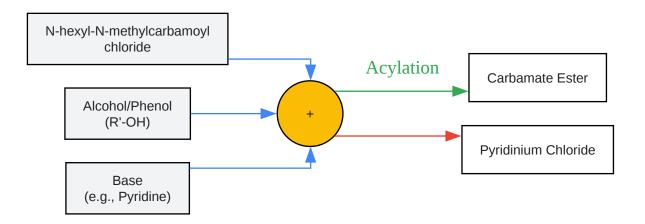




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Caption: General experimental workflow for the analysis of carbamoyl chlorides.





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Caption: Synthesis of a carbamate ester from N-hexyl-N-methylcarbamoyl chloride.

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